molecular formula C15H17N3O2 B5821423 5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione

5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione

Cat. No. B5821423
M. Wt: 271.31 g/mol
InChI Key: VNPKOPDPVQAVJD-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and other animals.

Mechanism of Action

The mechanism of action of MPTP involves the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This leads to a decrease in the levels of dopamine in the striatum, which is responsible for the motor symptoms of Parkinson's disease. MPTP is converted to MPP+ by the enzyme MAO-B, which is highly expressed in dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animals closely resembles the human disease in terms of its biochemical and physiological effects. The loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease. MPTP also causes oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP is a useful tool for studying the pathogenesis of Parkinson's disease in animals. It produces a highly reproducible model of the disease that closely mimics the human condition. MPTP is also relatively easy to administer and produces a rapid onset of symptoms. However, MPTP has some limitations for lab experiments. It is a potent neurotoxin that can be hazardous to handle, and it requires careful dosing to avoid toxicity. MPTP-induced Parkinsonism in animals is also an acute model of the disease and does not replicate the chronic progressive nature of Parkinson's disease in humans.

Future Directions

There are several future directions for MPTP research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of MPTP-induced neurotoxicity. Another area of research is the identification of biomarkers for Parkinson's disease using MPTP-induced animal models. Additionally, MPTP research may provide insights into the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, the development of new animal models that replicate the chronic progressive nature of Parkinson's disease in humans is an important area of future research.

Synthesis Methods

The synthesis of MPTP involves the condensation of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde with 2,4-imidazolidinedione in the presence of a base. The resulting product is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

MPTP is widely used in scientific research to create animal models of Parkinson's disease. The neurotoxicity of MPTP is due to its ability to be converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death.

properties

IUPAC Name

(5E)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-8-12(18-6-2-3-7-18)5-4-11(10)9-13-14(19)17-15(20)16-13/h4-5,8-9H,2-3,6-7H2,1H3,(H2,16,17,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPKOPDPVQAVJD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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